molecular formula C25H20F4N2O4 B14100656 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol

Cat. No.: B14100656
M. Wt: 488.4 g/mol
InChI Key: SOAKOURFORLYNO-UHFFFAOYSA-N
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Description

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the fluorobenzyl and phenol groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, which may have different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: The compound’s ability to interact with specific biological targets has led to investigations into its use as a therapeutic agent.

    Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-chlorobenzyl)oxy]phenol
  • **2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-bromobenzyl)oxy]phenol
  • **2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-iodobenzyl)oxy]phenol

Uniqueness

The uniqueness of 2-[4-(3,4-dimethoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group and the fluorobenzyl moiety enhances its stability and reactivity, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H20F4N2O4

Molecular Weight

488.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-[(2-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C25H20F4N2O4/c1-33-20-10-7-14(11-21(20)34-2)22-23(30-31-24(22)25(27,28)29)17-9-8-16(12-19(17)32)35-13-15-5-3-4-6-18(15)26/h3-12,32H,13H2,1-2H3,(H,30,31)

InChI Key

SOAKOURFORLYNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)C(F)(F)F)OC

Origin of Product

United States

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